molecular formula C15H19N3O3 B2520247 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine CAS No. 477859-91-9

6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine

Cat. No.: B2520247
CAS No.: 477859-91-9
M. Wt: 289.335
InChI Key: KVCVARSBGATXQW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C15H19N3O3. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6,7-dimethoxyquinazoline.

    Reaction with Tetrahydrofuran-2-ylmethylamine: The key step involves the reaction of 6,7-dimethoxyquinazoline with tetrahydrofuran-2-ylmethylamine under controlled conditions.

    Catalysts and Solvents: Commonly used catalysts include palladium on carbon (Pd/C) and solvents such as ethanol or methanol.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinase enzymes. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain kinase enzymes. This makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCVARSBGATXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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